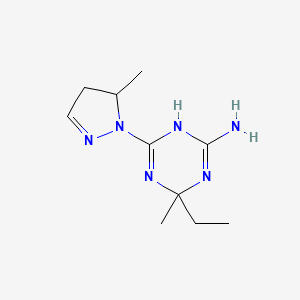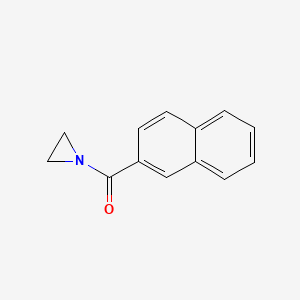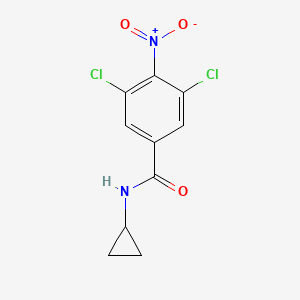
Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-: is an organic compound with the molecular formula C10H8Cl2N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropyl group, and the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitro group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced by reacting the nitrated intermediate with cyclopropylamine under appropriate conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted benzamide derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, or cellular processes.
Industrial Applications: The compound may find use in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the nitro and chloro substituents can influence its electronic properties and reactivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Benzamide, N-cyclopropyl-3,5-dichloro-4-amino-: Similar structure but with an amino group instead of a nitro group.
Benzamide, N-cyclopropyl-3,5-dichloro-4-methyl-: Similar structure but with a methyl group instead of a nitro group.
Benzamide, N-cyclopropyl-3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds with different substituents
Propiedades
Número CAS |
63886-84-0 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O3 |
Peso molecular |
275.08 g/mol |
Nombre IUPAC |
3,5-dichloro-N-cyclopropyl-4-nitrobenzamide |
InChI |
InChI=1S/C10H8Cl2N2O3/c11-7-3-5(10(15)13-6-1-2-6)4-8(12)9(7)14(16)17/h3-4,6H,1-2H2,(H,13,15) |
Clave InChI |
OTSUTHIDQGCMTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)
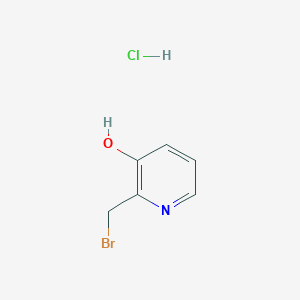


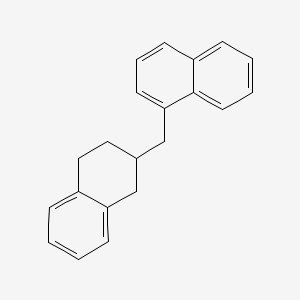

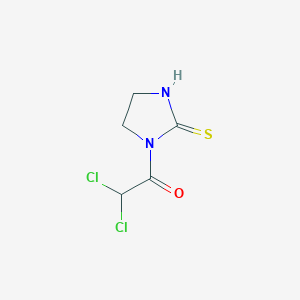

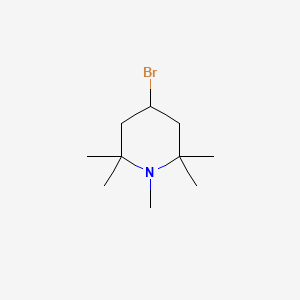
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
